Biemnasterol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153229-20-0 |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,18-20,22-25,29-31H,1,9-14,16H2,2-6H3/b8-7+/t18-,19-,20+,22-,23+,24+,25-,26-,27-,28+/m1/s1 |
InChI Key |
IBFQWGIEQHTWFU-LYHJVHLQSA-N |
SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Synonyms |
biemnasterol |
Origin of Product |
United States |
Origin and Isolation of Biemnasterol
Geographical Distribution and Biodiversity of Biemna Sponges
Biemna sponges exhibit a wide geographical distribution, inhabiting various marine environments. For instance, Biemna variantia is found in the northwestern and northeastern Atlantic Ocean, the North Sea, and the Mediterranean Sea, from intertidal zones to depths of 1,600 meters. wikipedia.org This species can tolerate brackish water and is often found in estuaries. wikipedia.org The yellow encrusting sponge, Biemna anisotoxa, is endemic to the coast of South Africa, from the west coast to Port Elizabeth, living on rocky reefs at depths of 10-12 meters. wikipedia.organimalia.bio Other species like Biemna chilensis are found in the Southeast Pacific and the Antarctic. sealifebase.se The genus also has a presence in the Indo-Pacific region, with species like Biemna fortis recorded in the Andaman Islands, India. plos.orgresearchgate.netnio.res.in The World Porifera Database lists 55 valid species within the genus Biemna. nih.gov
Table 1: Geographical Distribution of Selected Biemna Species
| Species | Geographical Location | Habitat |
| Biemna variantia | Northwestern and northeastern Atlantic, North Sea, Mediterranean Sea | Intertidal zones to 1,600m, rocks, boulders, gravel, mud, estuaries wikipedia.org |
| Biemna anisotoxa | West coast of South Africa to Port Elizabeth | Rocky reefs, 10-12m depth wikipedia.organimalia.bio |
| Biemna chilensis | Southeast Pacific, Antarctica | Rock walls, 10-1080m depth sealifebase.se |
| Biemna fortis | Indo-Pacific, including the Central West Coast of India | Rocky intertidal habitats with sandy patches plos.orgnio.res.in |
| Biemna sp. | Okinawa, Japan | Not specified nih.govacs.org |
| Biemna sp. | Zanzibar | Not specified plos.org |
Geographical Distribution and Biodiversity of Biemna Sponges
Chemo-Ecological Significance of Metabolite Production in Biemna
Sponges, including those of the genus Biemna, produce a diverse array of secondary metabolites as a defense mechanism against predators, competitors, and fouling organisms. nih.govmdpi.com These compounds can have antimicrobial and cytotoxic properties, which may give the sponges a competitive advantage. plos.orgresearchgate.net The production of these metabolites is influenced by various environmental stress factors. nih.gov Sponges are sessile filter-feeders, constantly exposed to a multitude of microorganisms, which has led to the evolution of complex chemical defense systems. mdpi.comrsc.org The bioactive compounds produced by Biemna species, such as Biemnasterol, are a key aspect of their survival strategy in diverse marine ecosystems. plos.orgresearchgate.net
Methodologies for Biemnasterol Isolation from Biological Matrices
Extraction Techniques from Marine Sponge Biomass
The initial step in isolating this compound involves extracting the crude mixture of metabolites from the sponge tissue. A common method begins with the collection and freezing of the sponge material. researchgate.net The frozen sponge is then typically subjected to solvent extraction.
In the original isolation of this compound, the wet sponge (1.7 kg) was extracted with methanol (B129727) (MeOH). acs.org The resulting methanol extract was then evaporated, and the residue was partitioned between ethyl acetate (B1210297) (EtOAc) and 1M sodium chloride (NaCl) solution. acs.org This liquid-liquid extraction helps to separate compounds based on their polarity.
Other general extraction methods for marine sponges include:
Homogenization in distilled water: The sponge tissue is ground and homogenized in water, followed by centrifugation to obtain a crude extract. mdpi.com
Acetone (B3395972) treatment: The sponge is soaked in acetone to dehydrate and initially extract compounds, followed by drying and subsequent extraction with other solvents. mdpi.com
Solvent polarity: The choice of solvent is critical and depends on the polarity of the target compounds. Solvents range from non-polar (e.g., hexane) to highly polar (e.g., water). nih.gov
The efficiency of the extraction process can also be influenced by factors such as temperature and pressure. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
Chromatographic Separation Strategies for Sterol Enrichment
Following the initial extraction, chromatographic techniques are essential for the separation and purification of specific sterols like this compound from the complex crude extract.
For the isolation of this compound, the ethyl acetate-soluble fraction was subjected to further separation. acs.org While the specific details for this compound's purification in the original study are concise, general strategies for sterol separation are well-established and include:
Silica (B1680970) Gel Chromatography: This is a widely used method for separating different classes of lipids. aocs.org For sterol separation, a silica gel column can be used with a solvent system of increasing polarity, such as mixtures of hexane (B92381) and diethyl ether. aocs.org Thin-layer chromatography (TLC) on silica gel is also a common technique for both analytical and preparative separation of sterols. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying sterols. mdpi.com It can be used to separate different sterol classes and even resolve closely related sterols. mdpi.com Different column types and mobile phases can be optimized for specific separations. acs.org
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a primary tool for the analysis and quantification of sterols. aocs.org While typically an analytical technique, preparative GC can be used for small-scale purification. oup.com
In the reported isolation of this compound, a combination of these chromatographic methods, particularly silica gel chromatography, would have been employed to achieve the final pure compound. acs.org
Biosynthetic Pathways and Precursors of Biemnasterol
General Principles of Sterol Biosynthesis in Marine Organisms
Marine invertebrates, especially sponges, are renowned for producing an astonishing diversity of sterols with unconventional structures, deviating significantly from the typical cholesterol found in vertebrates. nih.govnih.gov These structural modifications often occur in the sterol nucleus and, more commonly, in the side chain. The biosynthesis of these unique sterols is a testament to the novel enzymatic machinery that has evolved in these organisms.
The fundamental building block for sterol biosynthesis is 2,3-oxidosqualene (B107256), which is cyclized to form a protosterol, typically lanosterol (B1674476) in animals and fungi, or cycloartenol (B190886) in plants. nih.govnih.gov From this point, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, modify the initial structure to yield a vast array of functional sterols. nih.gov In many marine organisms, particularly those hosting symbiotic microalgae, the ergosterol (B1671047) biosynthetic pathway is a crucial source of sterol precursors. mdpi.comwikipedia.org Ergosterol and its intermediates can be further modified by the sponge's own enzymatic systems to produce unique sterols. nih.gov
Sponges have demonstrated the ability to perform de novo sterol biosynthesis and to modify dietary sterols. nih.gov Key enzymatic modifications include alkylation and dealkylation of the side chain, often mediated by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.gov
Proposed Biosynthetic Cascade Leading to Biemnasterol
This compound's structure, (22E)-24-methylcholesta-5,7,22,25-tetraen-3β-ol, suggests its origin from the ergosterol biosynthetic pathway, which is common in fungi and some marine organisms. mdpi.comgriffith.edu.au The presence of the Δ⁵,⁷-diene system in the nucleus is a hallmark of the ergosterol pathway. wikipedia.org
The biosynthesis of this compound likely begins with intermediates of the well-established ergosterol pathway. The initial steps involve the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway. nih.govmdpi.com Two molecules of FPP are then condensed to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. nih.gov Cyclization of 2,3-oxidosqualene yields lanosterol.
From lanosterol, a series of demethylations at C-4 and C-14, along with other transformations, lead to key intermediates such as zymosterol (B116435) and fecosterol. mdpi.com The introduction of a methyl group at C-24, a critical step in the formation of this compound's side chain, is catalyzed by a sterol C24-methyltransferase (SMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. The subsequent formation of a Δ²⁴(²⁸) double bond leads to the intermediate ergosta-5,7,24(28)-trienol.
The final steps of the canonical ergosterol pathway involve the introduction of a double bond at C-22 and the reduction of the Δ²⁴(²⁸) double bond. However, for the synthesis of this compound, the pathway must diverge to create the distinctive 22,25-diene system.
The proposed biosynthetic steps to form the unique side chain of this compound, starting from the ergosterol intermediate ergosta-5,7,24(28)-trienol, are outlined below:
Isomerization: The Δ²⁴(²⁸) double bond in the side chain of ergosta-5,7,24(28)-trienol is likely isomerized to a Δ²⁴(²⁵) double bond to form ergosta-5,7,24-trienol. This type of isomerization is a known reaction in phytosterol biosynthesis. acs.org
Desaturation at C-22: A C-22 desaturase introduces a double bond at the C-22 position. This enzyme is a common feature in the latter stages of ergosterol biosynthesis. acs.org This would yield 24-methylcholesta-5,7,22,24-tetraen-3β-ol.
Desaturation at C-25: The final and most distinctive step is the introduction of a double bond at C-25, creating the 22,25-diene system. The enzymatic mechanism for this step is not well-established but could involve a novel desaturase that recognizes the 22,24-diene intermediate. The presence of a 22,25-diene has been proposed as an intermediate in the biosynthesis of other sponge sterols, suggesting that the enzymatic machinery for such a transformation exists in these organisms. nih.gov
The following table summarizes the key proposed enzymatic transformations in the formation of this compound from a late-stage ergosterol pathway intermediate.
| Step | Precursor | Enzyme (Proposed Class) | Product | Key Transformation |
| 1 | Ergosta-5,7,24(28)-trienol | Isomerase | Ergosta-5,7,24-trienol | Isomerization of Δ²⁴(²⁸) to Δ²⁴(²⁵) |
| 2 | Ergosta-5,7,24-trienol | C-22 Desaturase | 24-Methylcholesta-5,7,22,24-tetraen-3β-ol | Introduction of Δ²² double bond |
| 3 | 24-Methylcholesta-5,7,22,24-tetraen-3β-ol | C-25 Desaturase | This compound | Introduction of Δ²⁵ double bond |
Precursor Identification within the Ergosterol Biosynthetic Pathway
Comparative Analysis of this compound Biosynthesis with Related Marine Sterols
The biosynthesis of this compound can be compared with that of other sterols found in the genus Biemna and other marine sponges. For instance, the sponge Biemna fortis has been reported to contain (24R)-ergosta-4,6,8(14),22-tetraen-3-one and (24R)-ergosta-4,7,22-trien-3-one. mdpi.com These compounds share the ergostane (B1235598) skeleton with this compound but have different patterns of unsaturation in the sterol nucleus, suggesting variations in the later stages of nuclear modification, such as the action of different isomerases and dehydrogenases.
Another sterol isolated from a Biemna species is 24β-methylcholesta-5,7,22,25-tetraen-3β-ol, which was found alongside this compound. mdpi.com This sterol is likely a direct precursor to this compound, requiring only the introduction of the Δ²⁵ double bond. The co-occurrence of these two sterols strongly supports the proposed final step in the biosynthetic pathway.
The 22,25-diene side chain is rare but not unique to this compound. For example, baikalosterol, isolated from the freshwater sponge Baicalospongia bacilifera, possesses a 22,25-diene system in its side chain, although it is a C₂₈ sterol. nih.gov This suggests that the enzymatic capacity to generate this feature may have evolved independently in different sponge lineages.
The following table provides a comparative overview of this compound and related sterols from Biemna sponges.
| Compound Name | Source Organism | Key Structural Features | Putative Biosynthetic Relationship to this compound |
| This compound | Biemna sp. | Ergostane skeleton, Δ⁵,⁷,²²,²⁵ tetraene | Final product |
| 24β-Methylcholesta-5,7,22,25-tetraen-3β-ol | Biemna sp. | Ergostane skeleton, Δ⁵,⁷,²²,²⁵ tetraene | Likely direct precursor |
| (24R)-Ergosta-4,6,8(14),22-tetraen-3-one | Biemna fortis | Ergostane skeleton, Δ⁴,⁶,⁸(¹⁴),²² tetraene, 3-keto | Shared ergostane precursor, divergent nuclear modifications |
| (24R)-Ergosta-4,7,22-trien-3-one | Biemna fortis | Ergostane skeleton, Δ⁴,⁷,²² triene, 3-keto | Shared ergostane precursor, divergent nuclear modifications |
Genetic and Transcriptomic Studies of Sterol Biosynthetic Enzymes in Biemna (If applicable for future research)
Currently, there is a lack of published genetic and transcriptomic data specifically for the genus Biemna concerning sterol biosynthesis. Such studies would be invaluable for validating the proposed biosynthetic pathway of this compound and for identifying the specific enzymes involved.
Future research in this area should focus on:
Genome and Transcriptome Sequencing: Sequencing the genome and transcriptome of the Biemna species that produces this compound would allow for the identification of candidate genes encoding the enzymes of the ergosterol pathway and the unique enzymes responsible for the final modifications.
Gene Homology Searches: The identified gene sequences could be compared with known sterol biosynthetic genes from other organisms to identify homologs of isomerases, desaturases, and methyltransferases. nih.gov
Heterologous Expression and Enzyme Characterization: Candidate genes could be expressed in a heterologous host, such as yeast or E. coli, to confirm their enzymatic function. nih.gov This would provide direct evidence for their role in the biosynthesis of this compound.
Phylogenetic Analysis: A phylogenetic analysis of the sterol biosynthetic enzymes from Biemna and other sponges could provide insights into the evolution of these unique pathways and the origins of novel enzymatic functions.
By employing these molecular techniques, a definitive picture of this compound biosynthesis can be established, which will not only enhance our understanding of chemical diversity in marine organisms but may also open avenues for the biotechnological production of this and other rare bioactive sterols.
Biological and Ecological Roles of Sterols in Marine Systems
Fundamental Functions of Sterols in Eukaryotic Cellular Membranes
Sterols are a class of lipids essential to the structure and function of eukaryotic cell membranes. These molecules, characterized by a distinctive four-ring steroid core, are integral to maintaining cellular integrity and mediating critical biological processes.
Sterols are crucial regulators of membrane fluidity, ensuring that the cell membrane remains in a functional, semi-permeable state across varying temperatures. They insert themselves between the phospholipid molecules that form the bulk of the membrane. At high temperatures, the rigid, planar structure of sterols restricts the movement of phospholipid fatty acid chains, preventing the membrane from becoming overly fluid. Conversely, at low temperatures, they prevent the phospholipids (B1166683) from packing too tightly and solidifying, thus maintaining membrane flexibility. This dual-capacity buffering effect is vital for membrane integrity and the function of embedded proteins.
Furthermore, sterols contribute to the formation of specialized membrane microdomains known as lipid rafts. These are localized regions enriched in certain lipids and proteins that serve as organizing centers for crucial cellular activities, including signal transduction and vesicle trafficking.
Beyond their structural roles, sterols are the biochemical precursors to a host of vital endogenous signaling molecules. In animals, cholesterol is the starting point for the synthesis of all steroid hormones, such as cortisol, aldosterone, and the sex hormones (testosterone and estrogen), which regulate a vast array of physiological functions from metabolism to reproduction. Cholesterol is also converted into bile acids, which are essential for the digestion and absorption of fats, and Vitamin D, a critical regulator of calcium and phosphate (B84403) metabolism. In other eukaryotes, different sterols serve as precursors for their own specific sets of signaling molecules, highlighting the conserved importance of this metabolic pathway.
Table 1: Major Sterols in Different Eukaryotic Kingdoms and Their Functions
| Sterol Type | Primary Kingdom | Key Functions |
|---|---|---|
| Cholesterol | Animals | Membrane fluidity regulation, precursor to steroid hormones, bile acids, and Vitamin D. |
| Phytosterols (e.g., β-sitosterol, Stigmasterol) | Plants | Membrane stabilization, precursor to brassinosteroid hormones. |
| Ergosterol (B1671047) | Fungi | Maintains membrane integrity and fluidity; target for antifungal drugs. |
Influence on Membrane Fluidity and Integrity
Ecological Significance of Biemnasterol and Related Sterols in Marine Sponges
Marine sponges are sessile, filter-feeding organisms that, lacking physical means of defense or escape, have evolved a sophisticated arsenal (B13267) of chemical compounds to navigate the challenges of their environment. Among these are unique sterols, such as this compound, which play significant ecological roles.
This compound is a cytotoxic sterol first isolated from the Okinawan marine sponge Biemna sp. nih.govacs.org Its structure is notable for a rare 22,25-diene side chain. nih.govacs.org The cytotoxicity of compounds like this compound is a key component of a sponge's chemical defense strategy. mdpi.com By rendering their tissues toxic or unpalatable, sponges can deter predation from fish and other marine invertebrates. eolss.netresearchgate.net The production of such defensive chemicals is a critical survival mechanism for sessile organisms competing in densely populated marine ecosystems. eolss.net
In the fierce competition for space on the seafloor, sponges employ chemical warfare, known as allelopathy, to inhibit the growth of or kill neighboring organisms like corals and other sponges. eolss.netnih.govfrontiersin.org The cytotoxic properties of secondary metabolites are a primary mechanism for these interactions. nih.gov Allelochemicals can be released into the water or transferred upon contact, causing tissue necrosis and bleaching in competitors. nih.govfrontiersin.org The demonstrated cytotoxicity of this compound suggests it likely functions as an allelopathic agent, helping the sponge secure and maintain its territory on the reef. nih.govnih.govplos.org Studies have shown that the bioactivity of sponge extracts, particularly their cytotoxicity, is a strong indicator of their ability to overgrow competing corals. nih.gov
Mechanistic Investigations of Biemnasterol S Bioactivities
In Vitro Cellular Models for Investigating Biological Effects
In vitro cellular models are fundamental tools for the initial assessment of a compound's biological activity at the cellular level. wikipedia.org These systems, which range from simple single-cell-type cultures to more complex three-dimensional (3D) and co-culture arrangements, allow for controlled investigations into cellular responses and molecular pathways. frontiersin.orgnih.govmdpi.com For Biemnasterol, in vitro studies have been pivotal in establishing its cytotoxic profile.
Analysis of this compound Interactions with Cellular Components
The primary reported bioactivity of this compound is its cytotoxicity against various cancer cell lines. mdpi.com The analysis of its interactions with cellular components has been primarily demonstrated through cytotoxicity assays, which measure the ability of the compound to cause cell death.
Initial studies identified this compound as a cytotoxic agent against murine leukemia (L1210) and human oral cancer (KB) cell lines. ebin.pub The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be 3.0 µg/mL for L1210 cells and 1.3 µg/mL for KB cells. ebin.pub Sponges of the genus Biemna are recognized sources of bioactive compounds, including steroids like this compound, that exhibit both antimicrobial and cytotoxic activities. plos.orgnih.gov The cytotoxic nature of this compound inherently implies that it interacts with critical intracellular components, disrupting essential cellular processes and leading to cell death.
| Cell Line | Cell Type | Organism | Reported Activity | IC50 Value | Reference |
| L1210 | Murine Leukemia | Mouse | Cytotoxic | 3.0 µg/mL | ebin.pub |
| KB | Human Oral Cancer | Human | Cytotoxic | 1.3 µg/mL | ebin.pub |
| P388 | Murine Leukemia | Mouse | Cytotoxic | - | mdpi.com |
Elucidation of Intracellular Signaling Pathways Modulated by this compound
While direct experimental elucidation of the specific signaling pathways modulated solely by this compound is limited, computational studies on terpenes from Poria cocos, which include this compound, provide predictive insights. researchgate.netresearchgate.net These in silico analyses suggest that the compound may be involved in modulating complex intracellular signaling networks. nih.govpatnawomenscollege.in
Intracellular signaling pathways are cascades of molecular events that translate extracellular signals into specific cellular responses, often involving protein kinases and second messengers. numberanalytics.comlibretexts.orglongdom.org Network pharmacology and diffusion network analyses performed on a collection of terpenes, including this compound, have been used to predict modes of action against Alzheimer's disease. researchgate.netbiorxiv.org These computational models suggest potential interactions with pathways such as insulin (B600854) signaling, AGE-RAGE signaling, and apoptosis mechanisms. researchgate.net The cytotoxic effects observed in cancer cell lines also strongly suggest the modulation of pathways controlling cell survival, proliferation, and programmed cell death (apoptosis). However, direct experimental validation of this compound's effect on these specific pathways, such as the MAPK/ERK or JAK/STAT pathways, is not yet extensively documented in the literature. numberanalytics.com
Preclinical Experimental Models for Activity Profiling
To bridge the gap between in vitro findings and potential in vivo relevance, preclinical experimental models are employed. These include non-mammalian in vivo systems for rapid screening and computational models for predicting mechanisms of action.
Application of Non-mammalian In Vivo Models for Initial Biological Screening
Non-mammalian in vivo models offer a valuable platform for initial, high-throughput biological screening due to their rapid life cycles, cost-effectiveness, and simpler ethical considerations compared to mammalian models. nih.govembopress.org Commonly used models include the nematode (Caenorhabditis elegans), the fruit fly (Drosophila melanogaster), and the zebrafish (Danio rerio). nih.govresearchgate.net
In the context of this compound, its general toxicity has been assessed using the brine shrimp (Artemia salina) lethality assay. plos.orgnih.gov This assay is a simple, rapid, and convenient method for screening the cytotoxicity of natural products. Crude extracts from the sponge genus Biemna, a known source of this compound, were evaluated using this method to determine their general cytotoxic activities. plos.orgnih.gov While this provides a basic level of toxicity screening in a whole organism, more sophisticated non-mammalian models like zebrafish could be used in the future to investigate specific developmental or physiological effects. isidore-project.eu
In Silico Computational Models for Mechanism of Action (MOA) Prediction
In silico computational modeling has emerged as a powerful tool in pharmacology to predict and analyze the mechanisms of action (MOA) of bioactive compounds. nih.gov For this compound and related compounds, several computational approaches have been utilized.
Molecular Docking: This method predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. In studies involving terpenes from Poria cocos, molecular docking was used on a large scale against a druggable proteome to identify potential protein-target interactions and confirm the modes of action for different structural classes of terpenes. researchgate.netbiorxiv.org
Network Pharmacology: This approach constructs and analyzes complex biological networks to understand drug-target-disease interactions. nih.gov For the terpenes found in Poria cocos, including this compound, network pharmacology was employed to identify potential therapeutic effects on neuropsychiatric and digestive diseases by mapping the interactions between the compounds and disease-associated genes and proteins. researchgate.netresearchgate.net
Diffusion Networks: This is an advanced analytical method used to integrate different datasets and elucidate detailed pharmacological mechanisms. A diffusion network was constructed to connect upstream mechanisms (predicted by molecular docking) with downstream effects (observed via transcriptomics) to identify specific submodules within the Alzheimer's disease network that terpenes like this compound might interact with. researchgate.netbiorxiv.org These analyses have provided a framework for understanding the potential polypharmacological effects of these natural compounds.
| Computational Model | Application for this compound-related Compounds | Findings/Predictions | Reference |
| Molecular Docking | Prediction of binding affinity and interaction between Poria cocos terpenes and druggable proteins. | Identified potential protein targets; confirmed different modes of action for different terpene structures. | researchgate.net, biorxiv.org |
| Network Pharmacology | Construction of compound-target-disease networks to analyze therapeutic potential. | Predicted effects on neuropsychiatric and digestive diseases; identified key target genes. | researchgate.net, researchgate.net, nih.gov |
| Diffusion Network Analysis | Integrated analysis of docking and transcriptomics data to confirm detailed MOA against Alzheimer's disease. | Identified specific Alzheimer's-related submodules and pathways (e.g., insulin signaling, apoptosis) as potential targets. | researchgate.net, researchgate.net, biorxiv.org |
Comparative Chemistry and Biological Analogues of Biemnasterol
Structural Analogues and Derivatives Isolated from Biemna and Related Genera
The marine sponge genus Biemna and its relatives are a prolific source of unique steroidal compounds. Biemnasterol, identified as (22E)-ergosta-7,22,25-triene-3β,5α,6β-triol, is a prominent example. nih.govnih.gov Its structure is characterized by a trihydroxylated steroid nucleus and a distinctive C-9 side chain featuring a diene system at positions 22 and 25.
Several other sterols with structural similarities to this compound have been isolated from Biemna species and other marine sponges. For instance, from the Okinawan marine sponge Biemna sp., the same organism that yielded this compound, 24β-methylcholesta-5,7,22,25-tetraen-3β-ol has also been reported. mdpi.com This compound shares the 22,25-diene side chain but differs in the steroid nucleus. Another related compound, (22E)-ergosta-7,22,25-triene-3β,5α,6β-triol, was isolated from the marine sponge Halichondria panicea. researchgate.net
From the Chinese marine sponge Biemna fortis, a novel steroid named fortisterol was isolated, which possesses an unusual seven-membered lactone in ring B, showcasing the structural diversity within this genus. mdpi.com Furthermore, a study on Biemna laboutei from Madagascar led to the isolation of several Δ7 steroids, highlighting the prevalence of this structural feature in the genus. acs.org
The broader marine environment offers a plethora of sterol analogues. For example, axinysterol, found in an Axinyssa sponge, contains a 5α,8α-epidioxy nucleus coupled with a 24-methyl-22,25-diene side chain. nih.gov These examples underscore the chemical diversity of marine sterols and provide a basis for comparative studies with this compound.
| Compound Name | Chemical Structure Features | Source Organism |
|---|---|---|
| This compound | (22E)-Ergosta-7,22,25-triene-3β,5α,6β-triol | Biemna sp. nih.gov |
| (22E)-Ergosta-7,22,25-triene-3β,5α,6β-triol | Trihydroxylated nucleus, 22,25-diene side chain | Halichondria panicea researchgate.net |
| 24β-Methylcholesta-5,7,22,25-tetraen-3β-ol | Δ5,7 nucleus, 22,25-diene side chain | Biemna sp. mdpi.com |
| Fortisterol | Unusual seven-membered lactone in ring B | Biemna fortis mdpi.com |
| Axinysterol | 5α,8α-Epidioxy nucleus, 24-methyl-22,25-diene side chain | Axinyssa sp. nih.gov |
Biosynthetic Relationships and Structural Similarities with Other Marine Sterols
The biosynthesis of sterols in marine invertebrates is a complex process, often involving symbiotic microorganisms. The unusual side chain of this compound, with its 22,25-diene system, is of significant biosynthetic interest. It has been proposed that this functionality serves as a key intermediate in the formation of other complex sterol side chains found in marine organisms. nih.gov
The biosynthesis of the sterol core generally follows the established pathways involving the cyclization of squalene. However, the diverse modifications observed in marine sterols, such as the polyhydroxylation seen in this compound, suggest the presence of highly specific enzymatic machinery. The formation of the 22,25-diene side chain is thought to occur through a series of enzymatic desaturations. This diene system can then be a substrate for further modifications, including reductions, cyclizations, or rearrangements, leading to the vast array of sterol side chains observed in nature.
For example, the biosynthesis of brassinosteroids in plants, which are also polyhydroxylated steroids, involves a series of oxidation and hydroxylation steps catalyzed by cytochrome P450 enzymes. nih.gov It is plausible that a similar enzymatic logic is at play in the biosynthesis of this compound in its host sponge or associated microbes. The pathway likely starts from a common dietary sterol, which is then subjected to a cascade of enzymatic modifications to yield the final product.
The structural similarities between this compound and other marine sterols, such as those with different patterns of hydroxylation or unsaturation in the nucleus and side chain, point towards a divergent biosynthetic pathway from a common precursor. The presence of the Δ7 bond in this compound is a common feature in many marine sterols, suggesting a shared biosynthetic heritage.
Structure-Activity Relationship (SAR) Studies of this compound and Its Congeners
This compound has been reported to exhibit significant cytotoxic activity against various cancer cell lines, making it a compound of interest for potential therapeutic applications. nih.gov Understanding the relationship between its structure and biological activity is crucial for the development of more potent and selective analogues.
While comprehensive SAR studies specifically on this compound are limited, comparisons with structurally related compounds provide valuable insights. The polyhydroxylated nature of the steroid nucleus appears to be a critical factor for its cytotoxicity. Many polyoxygenated steroids isolated from marine sponges have demonstrated potent cytotoxic effects. researchgate.net
The 22,25-diene side chain is another important structural feature. Its role in cytotoxicity is less clear, but its presence in several bioactive sterols suggests it may contribute to the compound's interaction with its biological target.
Studies on other cytotoxic sterols have shown that the presence and stereochemistry of hydroxyl groups on the steroid nucleus can significantly impact activity. For instance, in a study of 7-hydroxy sterols, the specific orientation of the hydroxyl group was found to be crucial for their cytotoxic and DNA-damaging effects. nih.gov Similarly, for other classes of cytotoxic steroids, modifications to the side chain have been shown to modulate activity.
Advanced Methodological Approaches in Biemnasterol Research
High-Throughput Screening Techniques for Bioactivity Assessment
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. bccresearch.comlabkey.com For a marine-derived compound like Biemnasterol, HTS allows for the efficient exploration of its therapeutic potential across a wide range of biological targets and disease models. nih.gov The process involves miniaturized assays, automation, and sophisticated data analysis to quickly identify "hits"—compounds that exhibit a desired biological effect. labkey.com
Recent advancements in HTS include high-content screening (HCS), which utilizes automated microscopy and image analysis to extract multiparametric data from cell-based assays, providing deeper insights into a compound's mechanism of action. researchgate.net
Table 1: Comparison of High-Throughput Screening (HTS) Assay Types for this compound
| Assay Type | Principle | Application for this compound Research | Advantages | Disadvantages |
| Target-Based Assays | Measures interaction with a specific isolated biomolecule (e.g., enzyme, receptor). researchgate.net | Determining if this compound directly inhibits a specific kinase involved in cancer proliferation. | Mechanistically specific; easier to interpret direct molecular interaction. | May miss compounds requiring metabolic activation; does not guarantee cellular activity. mdpi.com |
| Cell-Based (Phenotypic) Assays | Measures the overall effect on cellular functions or morphology (e.g., cell viability, apoptosis). mdpi.com | Screening this compound for its ability to selectively kill cancer cells over healthy cells. | More physiologically relevant; can identify novel mechanisms of action. mdpi.com | Target identification can be challenging and requires further investigation. mdpi.com |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. researchgate.net | Assessing this compound's effect on mitochondrial membrane potential, nuclear morphology, and cytoskeletal structure in one experiment. nih.gov | Provides rich, multi-parametric data on cellular effects; aids in mechanism-of-action studies. researchgate.net | Data analysis is complex; requires sophisticated imaging and software platforms. |
| Biochemical Assays (e.g., FRET, FP) | Detects molecular interactions using fluorescence-based signals like Fluorescence Resonance Energy Transfer (FRET) or Fluorescence Polarization (FP). researchgate.net | Quantifying the binding affinity of this compound to a purified target protein. | Highly sensitive and quantitative; suitable for large-scale library screening. researchgate.net | Limited to in-vitro interactions; may produce false positives. |
Advanced Chromatographic-Mass Spectrometric Platforms for Metabolomics
Metabolomics, the comprehensive study of small molecules (metabolites) within a biological system, is crucial for understanding the biological context of this compound. nih.govlcms.cz Advanced platforms combining chromatography for chemical separation with mass spectrometry (MS) for detection and identification are the primary tools in this field. lcms.cznih.gov
Liquid chromatography-mass spectrometry (LC-MS) is the dominant technique for analyzing the vast chemical diversity of marine natural products. nih.govnih.gov Techniques like ultra-high-performance liquid chromatography (UPLC) enhance separation efficiency, while high-resolution mass spectrometry (HRMS) provides accurate mass measurements essential for determining elemental formulas and identifying unknown compounds. lcms.cz Tandem mass spectrometry (MS/MS) further fragments ions to generate structural information, aiding in the definitive identification of metabolites. chromatographyonline.comnih.gov For volatile compounds, gas chromatography-mass spectrometry (GC-MS) remains a powerful and reproducible option. nih.gov
These platforms are not only used to identify and quantify this compound in an extract but also to profile all other co-occurring metabolites. This comprehensive view can provide clues about this compound's biosynthetic pathway and its ecological role. frontiersin.org
Table 2: Chromatographic-Mass Spectrometric Platforms in this compound Metabolomics
| Platform | Separation Principle | Mass Analyzer(s) | Key Application in this compound Research |
| GC-MS | Separates volatile and thermally stable compounds. nih.gov | Quadrupole, Time-of-Flight (TOF) | Analysis of smaller, volatile precursor metabolites in the biosynthetic pathway of this compound (after derivatization). |
| LC-MS/MS | Separates compounds based on polarity using techniques like reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). nih.gov | Triple Quadrupole (QqQ), Ion Trap, Orbitrap, TOF | Targeted quantification of this compound and related known steroids; untargeted profiling of the complete metabolome of the source organism. nih.govnih.gov |
| UPLC-HRMS (TOF, Orbitrap) | High-efficiency separation of complex mixtures with sub-2 µm particle columns. nih.gov | Time-of-Flight (TOF), Orbitrap | Accurate mass measurement for the annotation and identification of novel, unknown metabolites structurally related to this compound. lcms.cz |
| CE-MS | Separates polar and charged metabolites based on their electrophoretic mobility. nih.gov | TOF, Ion Trap | Analysis of highly polar precursor molecules in this compound's biosynthesis, which are often difficult to retain on traditional LC columns. |
Chemoinformatic Tools for Data Analysis and Predictive Modeling
Chemoinformatics combines chemistry, computer science, and information technology to analyze vast chemical datasets, a critical step in modern natural product research. numberanalytics.comresearchgate.net For this compound, chemoinformatic tools are essential for processing complex analytical data and predicting biological activities. nih.gov
A primary application is in the analysis of data from HTS and metabolomics experiments. Chemoinformatic workflows help to process raw data, identify patterns, and visualize chemical space. nih.gov Beyond data analysis, chemoinformatics is used for predictive modeling. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models, for example, use statistical and machine learning methods to correlate the chemical structure of compounds with their biological activity. mdpi.com A robust QSAR model could predict the potential bioactivity of hypothetical this compound derivatives, guiding synthetic efforts toward more potent analogues. mdpi.com Other tools, like molecular modeling and docking, can simulate the interaction of this compound with a protein target at the molecular level, providing insights into its binding mode and mechanism of action. numberanalytics.comresearchgate.net
Table 3: Chemoinformatic Tools and Their Application to this compound
| Tool/Technique | Description | Application in this compound Research |
| Chemical Databases (e.g., PubChem, HMDB) | Large, curated repositories of chemical structures, properties, and biological data. mdpi.com | Searching for known analogues of this compound; retrieving bioactivity data for structurally similar steroids. |
| Molecular Modeling/Docking | Computational simulation of the 3D structure of a molecule and its interaction with a biological target. numberanalytics.com | Predicting how this compound binds to the active site of a target enzyme, such as a protein kinase. |
| QSAR (Quantitative Structure-Activity Relationship) | Statistical models that relate variations in chemical structure to changes in biological activity. mdpi.com | Building a model to predict the anticancer activity of new, unsynthesized this compound derivatives based on their structural features. |
| Machine Learning / AI | Algorithms that identify patterns in large datasets to make predictions. numberanalytics.commdpi.com | Classifying this compound as likely active or inactive against a panel of cancer cell lines based on its structural descriptors and comparing it to a large training dataset. |
| Predictive Modeling | The process of using historical data and algorithms to predict future outcomes. splunk.com | Forecasting the potential for this compound to have specific off-target effects or a certain metabolic fate based on its structure. solaresearch.orgnih.gov |
Integration of Omics Technologies for Comprehensive Biological Understanding
While each advanced methodology provides powerful insights, their true potential is realized through integration. frontiersin.org A multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level understanding of a biological system related to this compound. mdpi.com This integration can unravel complex biological processes, from the genetic basis of a compound's production to its ultimate effect on cellular networks. frontiersin.org
For example, by sequencing the genome of the source organism (genomics), researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound. scitechnol.com Transcriptomics (studying RNA) can then reveal how the expression of these genes changes under different conditions, while proteomics (studying proteins) can identify the actual enzymes being produced. frontiersin.org Metabolomics, as discussed, profiles the final small-molecule products, including this compound itself. ijpsr.com
Correlating these different layers of biological information allows researchers to connect genes to functions and metabolites to pathways. frontiersin.orgresearchgate.net This integrated approach is invaluable for understanding how this compound is made, what its natural function might be, and how it perturbs biological systems, offering a complete picture that is unattainable with any single technology alone. nih.gov
Table 4: Integrating Omics Technologies in this compound Research
| Omics Technology | Level of Study | Research Question for this compound | Integrated Insight |
| Genomics | DNA / Genes | Which genes are responsible for synthesizing the steroid core of this compound? | Genomics + Metabolomics: Correlating specific gene clusters with the production of this compound and its precursors. frontiersin.org |
| Transcriptomics | RNA / Gene Expression | Under what environmental conditions does the source organism upregulate the genes for this compound production? | Transcriptomics + Proteomics: Confirming that upregulated genes are translated into functional enzymes. |
| Proteomics | Proteins / Enzymes | What are the specific enzymes (e.g., P450s, transferases) involved in the this compound biosynthetic pathway? | Proteomics + Metabolomics: Linking the presence of specific enzymes to the accumulation of specific metabolic intermediates. |
| Metabolomics | Metabolites | What is the complete profile of steroids and other small molecules produced alongside this compound? | All Omics: Creating a complete systems-level model of this compound's biosynthesis and its cellular effects. mdpi.com |
Future Directions and Emerging Research Avenues for Biemnasterol
Complete Elucidation of the Biemnasterol Biosynthetic Pathway
A fundamental gap in our knowledge of this compound is the precise sequence of enzymatic reactions that constitute its formation. While it is understood that many marine sponges can synthesize sterols de novo from precursors like cycloartenol (B190886) and lanosterol (B1674476), or modify sterols obtained from their diet, the specific pathway leading to this compound's distinctive structure is yet to be mapped. nih.govcapes.gov.brnih.gov
Future research must focus on identifying the specific enzymes and genetic pathways responsible for creating this compound's rare 22,25-diene side chain. Understanding the biosynthesis is not only of fundamental scientific interest but also a prerequisite for potential biotechnological production of this compound and related compounds.
Key Research Questions:
What are the primary sterol precursors for this compound in Biemna sp.?
Which specific enzymes (e.g., desaturases, isomerases) are involved in the formation of the 22,25-diene system?
Is the biosynthetic pathway entirely encoded by the sponge's genome, or is there involvement from symbiotic microorganisms?
In-Depth Molecular Mechanistic Characterization of Bioactivity
The cytotoxic properties of this compound have been established, but the underlying molecular mechanisms remain largely uncharacterized. nih.govresearchgate.netresearchgate.net Research on other marine-derived sterols has revealed a variety of cytotoxic mechanisms, including the induction of apoptosis (programmed cell death) via activation of caspase cascades and modulation of cell cycle checkpoints. mdpi.comd-nb.infobohrium.com For instance, some hydroperoxy sterols have been shown to induce apoptosis, a finding confirmed through methods like the TUNEL assay. d-nb.info
It is imperative to investigate whether this compound acts through similar or novel pathways. A detailed mechanistic understanding is crucial for evaluating its therapeutic potential.
Key Research Questions:
What are the specific molecular targets of this compound within cancer cells?
Does this compound induce apoptosis, and if so, through which signaling pathways (e.g., intrinsic or extrinsic)?
How does the 22,25-diene side chain contribute to its cytotoxic activity?
Expansion of Ecological Roles in Marine Chemical Ecology
Marine sponges, including those of the genus Biemna, produce a vast arsenal (B13267) of secondary metabolites that serve as chemical defenses against predators, microbial pathogens, and spatial competitors. plos.orgnih.govresearchgate.netresearchgate.net The cytotoxic and antimicrobial activities of compounds like this compound strongly suggest a role in the sponge's defense mechanisms. plos.orgnih.gov These chemical defenses can be highly specific, affecting different predators and competitors in varied ways. fsu.edu
Future ecological studies should aim to precisely define the role of this compound in the survival and competitive success of Biemna sp. This involves understanding its contribution to deterring predation, preventing biofouling, and mediating interactions with other benthic organisms, such as corals. researchgate.netnih.govresearchgate.netfao.org
Key Research Questions:
What is the concentration of this compound in different tissues of the sponge, and does it vary with environmental conditions or predation pressure?
Does this compound exhibit allelopathic effects on competing organisms like corals and algae? plos.orgnih.gov
Development of Novel Preclinical Research Models for Targeted Investigations
The translation of a promising bioactive compound from the laboratory to potential clinical application requires robust preclinical evaluation. Currently, there are no specific preclinical research models tailored for the investigation of this compound. General screening methods, such as the brine shrimp lethality assay and the use of various cancer cell lines (e.g., MCF-7, A549, HL-60), have been employed for other marine sterols. mdpi.complos.orgmdpi.com
Future efforts should focus on developing more sophisticated and targeted preclinical models. This includes the use of three-dimensional (3D) cell cultures (spheroids or organoids) that more accurately mimic the tumor microenvironment, as well as in vivo animal models to assess efficacy and pharmacokinetics. Furthermore, in silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/T) can provide valuable early insights. nih.govnih.gov
Key Research Questions:
Which cancer types are most sensitive to this compound in advanced preclinical models?
What is the pharmacokinetic and pharmacodynamic profile of this compound in animal models?
Can computational models accurately predict the drug-like properties of this compound and guide the design of more potent and selective analogs?
Q & A
Basic: What are the standard protocols for isolating Biemnasterol from natural sources, and how can reproducibility be ensured?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification . Reproducibility requires documenting solvent ratios, temperature, and pressure conditions, as well as validating purity at each step via TLC or HPLC-UV . Cross-referencing with existing protocols in databases like PubMed or SciFinder ensures alignment with established methods .
Basic: Which spectroscopic and chromatographic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR; 1D and 2D) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming molecular structure . Pair with IR spectroscopy for functional group identification. For chromatographic validation, use HPLC-DAD or GC-MS to compare retention times and spectral data against reference standards .
Basic: How can researchers assess the purity of this compound samples, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
Purity is quantified via HPLC with a photodiode array detector (PAD), targeting ≥95% purity for in vitro assays and ≥98% for in vivo studies . Calibrate instruments using certified reference materials and report peak area percentages with error margins .
Advanced: What experimental design strategies optimize the synthetic yield of this compound derivatives?
Methodological Answer:
Employ Design of Experiments (DoE) to test variables like catalyst concentration, reaction time, and temperature. Use response surface methodology (RSM) to model interactions and identify optimal conditions . Validate results through triplicate runs and statistical analysis (e.g., ANOVA) to confirm significance .
Advanced: How can in silico modeling predict the bioactivity of this compound against specific molecular targets?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like enzymes or receptors. Validate predictions using molecular dynamics simulations (MDS) over 100+ ns to assess binding stability . Cross-validate with in vitro assays (e.g., enzyme inhibition) to confirm computational findings .
Advanced: What methodologies resolve contradictions in reported pharmacological effects of this compound across studies?
Methodological Answer:
Conduct a systematic review with meta-analysis, applying inclusion/exclusion criteria to eliminate bias. Use funnel plots to assess publication bias and subgroup analysis to identify confounding variables (e.g., dosage variations) . Replicate key experiments under standardized conditions to isolate variables .
Advanced: How should researchers design dose-response studies to evaluate this compound’s toxicity thresholds?
Methodological Answer:
Adopt OECD Guidelines 423 or 425 for acute toxicity, testing at least three doses spaced logarithmically. Use probit analysis to calculate LD50/LC50 and assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, AST) . Include positive and negative controls to validate assay sensitivity .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
Store in amber vials at −20°C under inert gas (e.g., argon) to avoid oxidation. Conduct stability studies using accelerated degradation tests (40°C/75% RH) and monitor via HPLC every 30 days . Document lot numbers and storage conditions for traceability .
Advanced: How can metabolomic profiling elucidate this compound’s mechanism of action in complex biological systems?
Methodological Answer:
Apply LC-MS/MS-based untargeted metabolomics to identify differentially expressed metabolites in treated vs. control groups. Use pathway analysis tools (e.g., MetaboAnalyst) to map onto KEGG pathways and validate key nodes via siRNA knockdown or inhibitor assays .
Advanced: What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?
Methodological Answer:
Use mixed-effects models to account for inter-subject variability and repeated measures. Apply Kaplan-Meier survival analysis for time-to-event data and Cox proportional hazards regression for covariate adjustment . Report p-values with Bonferroni correction for multiple comparisons .
Key Considerations for Researchers
- Data Contradictions: Always contextualize findings with study parameters (e.g., cell lines, animal models) and validate anomalies through orthogonal methods .
- Ethical Compliance: Adhere to institutional guidelines for chemical safety and data integrity, particularly in synthetic and in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
